2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity, stability, and the products formed during the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Antimicrobial Properties
A series of compounds, including derivatives of piperidine, have been synthesized and evaluated for their antimicrobial activities. Notably, compounds with the piperidine moiety showed potent biological activities against various bacteria and fungi, such as Staphylococcus aureus and Candida albicans, suggesting the potential of piperidine derivatives in antimicrobial applications (Thanusu, Kanagarajan, & Gopalakrishnan, 2010). Similarly, new pyridine derivatives incorporating piperazine and piperidine rings have been synthesized and exhibited variable antimicrobial activity, further indicating the relevance of these structures in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis and Structural Analysis
There has been considerable interest in the synthesis and structural characterization of piperidine derivatives. For instance, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was achieved with optimized technological parameters, providing insights into the synthesis process of similar compounds (Wang Jin-peng, 2013). Additionally, the structural conformation of a novel piperidine-4-one derivative was explored through spectroscopic techniques and X-ray diffraction studies, highlighting the importance of structural analysis in understanding the properties of these compounds (Lakshminarayana et al., 2010).
Medicinal Chemistry and Drug Development
Piperidine derivatives have also found applications in medicinal chemistry and drug development. For instance, a novel adenosine A1 receptor antagonist, which is a potent regulator of renal function, was developed, involving a piperidine ethanol derivative in its synthesis (Zanka et al., 1999). Another study described the synthesis of novel aldosterone synthase inhibitors bearing pyrimidine structures, where a piperidine ethanol derivative showed potent inhibition in both human and rodent models (Meguro et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-piperidin-4-ylpiperazin-1-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11/h11-12,15H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGKKJBRHMCKAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397033 | |
Record name | 2-(4-piperidin-4-ylpiperazin-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol | |
CAS RN |
884497-64-7 | |
Record name | 4-(4-Piperidinyl)-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884497-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-piperidin-4-ylpiperazin-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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